4-Methylpiperidine-3-carboxylic acid hydrochloride
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Overview
Description
4-Methylpiperidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H13NO2·HCl. It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used in organic synthesis and pharmaceutical research. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpiperidine-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under acidic conditions. One common method includes the reaction of 4-methylpiperidine with chloroacetic acid, followed by hydrochloric acid treatment to form the hydrochloride salt . The reaction conditions often involve heating the mixture to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Methylpiperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Methylpiperidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the development of drugs targeting neurological disorders and infectious diseases.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methylpiperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the functional groups attached to the piperidine ring. These interactions often involve hydrogen bonding, hydrophobic interactions, and electrostatic forces, which modulate the activity of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
4-Methylpiperidine: Similar to 4-Methylpiperidine-3-carboxylic acid hydrochloride but lacks the carboxylic acid group.
3-Methylpiperidine-4-carboxylic acid hydrochloride: Another derivative with a different substitution pattern.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in the synthesis of specialized pharmaceuticals and research chemicals .
Properties
Molecular Formula |
C7H14ClNO2 |
---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
4-methylpiperidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-2-3-8-4-6(5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H |
InChI Key |
BYOGJLWYPMOMBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNCC1C(=O)O.Cl |
Origin of Product |
United States |
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